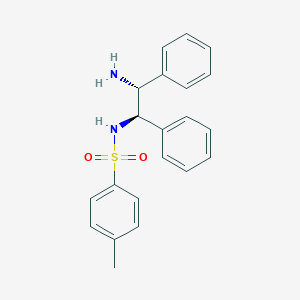

(S,S)-TsDPEN

Description

The exact mass of the compound (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370363 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-34-4 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S,S)-TsDPEN: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-TsDPEN (N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide), a crucial chiral diamine ligand. Its widespread application in asymmetric catalysis, particularly in the stereoselective reduction of ketones and imines, makes it an invaluable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1] This document details the synthetic protocol, purification methods, and a full characterization profile, including spectroscopic and chromatographic data, to support researchers in its effective utilization.

Synthesis of this compound

The synthesis of this compound is achieved through the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. This procedure is critical for establishing the chiral environment necessary for its function as a ligand in asymmetric catalysis. The reaction must be carefully controlled to favor the formation of the mono-tosylated product and minimize the production of the di-tosylated byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

(1S,2S)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white to off-white solid.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. The following table summarizes the key analytical data.

| Parameter | Method | Expected Result |

| Physical Appearance | Visual Inspection | White to pale yellow crystalline powder.[3][4] |

| Molecular Formula | - | C₂₁H₂₂N₂O₂S.[5][6] |

| Molecular Weight | Mass Spectrometry | 366.48 g/mol .[4][5] |

| Melting Point | Melting Point Apparatus | 128-131 °C.[3][4] |

| Optical Rotation | Polarimetry | [α]²⁰/D +35° (c = 1 in chloroform).[3] |

| ¹H NMR | NMR Spectroscopy | The spectrum should show characteristic signals for the aromatic protons of the phenyl and tosyl groups, the methine protons of the ethylenediamine backbone, the amine protons, and the methyl protons of the tosyl group. The integration of these signals should correspond to the number of protons in the structure. |

| ¹³C NMR | NMR Spectroscopy | The spectrum should display the expected number of carbon signals corresponding to the aromatic rings, the ethylenediamine backbone, and the tosyl group. |

| Mass Spectrum | Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 367.15. |

| Enantiomeric Purity | Chiral HPLC | Analysis on a suitable chiral stationary phase should show a single major peak for the (S,S)-enantiomer, confirming high enantiomeric excess (>99%).[7][8][9][10] |

| Purity | HPLC | A high-performance liquid chromatography (HPLC) analysis on a standard reversed-phase column should indicate a purity of ≥98%. |

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

This compound is a key ligand in the Noyori-type catalysts for asymmetric transfer hydrogenation of prochiral ketones. The following diagram illustrates the generally accepted catalytic cycle.[11][12]

Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]

- 3. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | 167316-27-0 [chemicalbook.com]

- 4. Cas 167316-27-0,(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

(S,S)-TsDPEN: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine , commonly abbreviated as (S,S)-TsDPEN , is a chiral diamine ligand of significant importance in the field of asymmetric catalysis. Its C₂-symmetric backbone, derived from (1S,2S)-1,2-diphenylethylenediamine, provides a privileged chiral environment for metal centers, enabling highly enantioselective transformations. This technical guide offers an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, the preparation of its catalytically active ruthenium complex, and its application in asymmetric transfer hydrogenation.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid that is stable under ambient conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide[1] |

| Synonyms | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine |

| CAS Number | 167316-27-0[1][2] |

| Molecular Formula | C₂₁H₂₂N₂O₂S[1] |

| Molecular Weight | 366.48 g/mol [2][3] |

| Melting Point | 128-131 °C[2][3] |

| Appearance | White crystalline powder |

| Optical Rotation | [α]²⁰/D +35° (c = 1 in chloroform)[2][3] |

| Solubility | Soluble in hot acetonitrile, chloroform, and other common organic solvents; insoluble in water.[4] |

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent, such as CDCl₃, exhibit characteristic signals corresponding to its molecular structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80 - 7.00 (m, 14H): Aromatic protons of the two phenyl groups and the tosyl group.

-

δ 4.55 (d, 1H): Methine proton (CH) adjacent to the sulfonamide group.

-

δ 3.85 (d, 1H): Methine proton (CH) adjacent to the primary amine group.

-

δ 2.35 (s, 3H): Methyl protons of the tosyl group.

-

δ 1.90 (br s, 2H): Protons of the primary amine (NH₂).

¹³C NMR (100 MHz, CDCl₃):

-

δ 143.0 - 127.0: Aromatic carbons.

-

δ 61.0: Methine carbon (CH-NHSO₂Ts).

-

δ 59.0: Methine carbon (CH-NH₂).

-

δ 21.5: Methyl carbon of the tosyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic vibrational frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3300 | N-H stretching (primary amine) |

| 3300 - 3250 | N-H stretching (sulfonamide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1330 - 1290 | S=O asymmetric stretching (sulfonamide) |

| 1160 - 1130 | S=O symmetric stretching (sulfonamide) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, the preparation of its ruthenium catalyst, and a general procedure for its use in asymmetric transfer hydrogenation.

Synthesis of this compound

This protocol describes the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine.

Materials:

-

(1S,2S)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

-

Heptane

Procedure:

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an equimolar amount of 1 M aqueous sodium hydroxide solution while maintaining the temperature below 5 °C.

-

In a separate flask, dissolve an equimolar amount of p-toluenesulfonyl chloride in dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as toluene/heptane, to yield pure this compound.

Preparation of the Ruthenium Catalyst: [RuCl(p-cymene)(this compound)]

This protocol describes the synthesis of the catalytically active ruthenium complex from this compound and the [Ru(p-cymene)Cl₂]₂ dimer.

Materials:

-

This compound

-

Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)

-

Anhydrous dichloromethane or methanol

-

Anhydrous hexane

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloro(p-cymene)ruthenium(II) dimer and a slight molar excess of this compound in anhydrous dichloromethane or methanol.[2]

-

Stir the resulting solution at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).[2]

-

Reduce the solvent volume under reduced pressure.

-

Induce precipitation of the product by adding a non-solvent, such as anhydrous hexane.

-

Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum to yield the [RuCl(p-cymene)(this compound)] catalyst.

Asymmetric Transfer Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)

This protocol provides a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using the [RuCl(p-cymene)(this compound)] catalyst.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

[RuCl(p-cymene)(this compound)] catalyst

-

Formic acid

-

Triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred suspension of the prochiral ketone and the ruthenium catalyst in dichloromethane under an inert atmosphere, add a pre-mixed solution of formic acid and triethylamine.[5]

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).[5]

-

Upon completion, cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Catalytic Cycle in Asymmetric Transfer Hydrogenation

The widely accepted mechanism for the asymmetric transfer hydrogenation of ketones catalyzed by [RuCl(p-cymene)(this compound)] involves a metal-ligand bifunctional catalysis. The reaction proceeds through a six-membered transition state in the outer coordination sphere of the ruthenium center.[6]

The catalytic cycle begins with the in-situ formation of the active ruthenium hydride species from the precatalyst in the presence of a base and a hydrogen donor (e.g., formic acid/triethylamine). The prochiral ketone then coordinates to the ruthenium center. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen via a six-membered transition state. This outer-sphere mechanism leads to the formation of the chiral alcohol product, which is then released, regenerating the active catalyst for the next cycle.[6]

This guide provides a foundational understanding of the properties and applications of this compound for researchers in academia and industry. The detailed protocols and mechanistic insights are intended to facilitate its effective use in the development of novel and efficient asymmetric syntheses.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (1S,2S)-(+)-N-对甲苯磺酰基-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine 98 167316-27-0 [sigmaaldrich.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II)|192139-90-5|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

(S,S)-TsDPEN in Catalysis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TsDPEN, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a C₂-symmetric chiral diamine ligand renowned for its application in asymmetric catalysis.[1] When complexed with a metal, typically Ruthenium(II), it forms highly efficient and selective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[2][3][4] These catalysts, often referred to as Noyori-type catalysts, provide a practical and scalable method for the synthesis of enantiomerically enriched alcohols and amines, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.[5][6]

The quintessential catalyst, [RuCl(η⁶-arene)(this compound)], operates through a sophisticated mechanism that leverages metal-ligand bifunctionality to achieve remarkable levels of stereocontrol.[6][7] This guide provides an in-depth exploration of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate catalytic processes.

Core Mechanism of Action: Metal-Ligand Bifunctional Catalysis

The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru-(S,S)-TsDPEN complexes is the Noyori metal-ligand bifunctional mechanism.[6][7] This process operates not through a direct, inner-sphere coordination of the substrate to the metal center, but via an "outer sphere" mechanism.[2] The catalyst does not simply act as a source of hydride; instead, both the ruthenium metal center and the tosylated amine ligand actively participate in the hydrogen transfer step.

The catalytic cycle can be dissected into three primary stages:

-

Catalyst Activation: The precatalyst, typically RuCl--INVALID-LINK--, is a stable 18-electron Ru(II) complex. In the presence of a hydrogen source (commonly a formic acid/triethylamine azeotrope or isopropanol with a base), the chloride ligand is removed, and the complex is converted into a catalytically active 16-electron species. This species then reacts with the hydrogen donor to form a crucial 18-electron ruthenium hydride intermediate.[3][7]

-

Stereoselective Hydrogen Transfer: The key to the high enantioselectivity lies in the transition state of the hydrogen transfer step. The substrate (e.g., a ketone) interacts with the ruthenium hydride complex. The hydride on the ruthenium (Ru-H) is transferred to the carbonyl carbon, while the proton from the amine of the TsDPEN ligand (N-H) is simultaneously transferred to the carbonyl oxygen. This concerted transfer occurs through a six-membered pericyclic transition state.[2][7]

-

Catalyst Regeneration: Following the hydrogen transfer, the chiral alcohol product is released, and the 16-electron Ru(II) complex is regenerated. This species can then react with another molecule of the hydrogen donor to reform the ruthenium hydride, thus completing the catalytic cycle.[7]

The enantioselectivity is dictated by steric and electronic interactions within the transition state. A crucial factor is the CH/π interaction between the η⁶-arene ligand on the ruthenium and the aryl group of the substrate.[7][8] This attractive force preferentially orients one face of the substrate towards the catalyst, leading to the formation of one enantiomer over the other. For a catalyst with the this compound ligand, the reduction of an aryl ketone typically yields the (S)-alcohol.[5]

Catalytic Cycle Diagram

Quantitative Performance Data

The efficacy of Ru-(S,S)-TsDPEN catalysts is demonstrated by the high enantiomeric excess (ee) and yields achieved across a range of substrates. The data below is representative of the catalyst's performance under typical conditions.

| Substrate | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Product Config. | Reference |

| Acetophenone | RuCl--INVALID-LINK-- | 200:1 | HCOOH/NEt₃, 28°C, 20h | 95 | 97 | S | [5] |

| 4-Chromanone | RuCl--INVALID-LINK-- | 100:1 | HCOOH/NEt₃, DMF | quant. | 99 | S | [9] |

| 1,1,1-Trifluoroacetone | RuCl--INVALID-LINK-- | 100:1 | H₂O/HCOONa | quant. | 97 | S | [9] |

| Phenacyl chloride | RuCl--INVALID-LINK-- | 100:1 | HCOOH/NEt₃, DMF | quant. | 98 | R | [9] |

| 3',5'-Bis(trifluoromethyl)acetophenone | RuCl--INVALID-LINK-- | 200:1 | H₂O/HCOONa | 90 | 98 | R | [9] |

S/C Ratio: Substrate-to-Catalyst molar ratio. quant.: Quantitative yield.

Experimental Protocols

Precise experimental execution is critical for achieving high enantioselectivity and reproducibility. Below is a representative protocol for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of a model ketone.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

1. Catalyst Preparation (In Situ):

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ dimer and this compound ligand in a 1:2.2 molar ratio (Ru:ligand).

-

Add anhydrous, degassed solvent (e.g., isopropanol or DMF).

-

Stir the resulting mixture at 80°C for 20-30 minutes. The solution should turn a deep red/brown, indicating the formation of the precatalyst complex.

-

Cool the mixture to the desired reaction temperature (e.g., 28°C).

2. Hydrogenation Reaction:

-

Prepare the hydrogen donor mixture. For the formic acid/triethylamine system, use a 5:2 molar azeotropic mixture. Degas this mixture thoroughly before use.

-

Add the hydrogen donor mixture to the flask containing the in situ prepared catalyst.

-

Add the substrate, acetophenone, via syringe (a typical substrate-to-catalyst ratio is 100:1 to 500:1).

-

Stir the reaction mixture vigorously at the specified temperature for the required time (e.g., 16-24 hours). Monitor the reaction progress by TLC or GC.

3. Work-up and Analysis:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Experimental Workflow Diagram

Conclusion

The this compound ligand, in complex with ruthenium, forms a highly robust and versatile catalytic system for asymmetric transfer hydrogenation. The mechanism of action, centered on the principle of metal-ligand bifunctionality, facilitates a highly organized, outer-sphere hydrogen transfer. This elegant mechanism is responsible for the consistently high enantioselectivities observed for a broad scope of ketone and imine substrates. A thorough understanding of this mechanism, combined with precise execution of experimental protocols, empowers researchers and drug development professionals to leverage this powerful tool for the efficient synthesis of valuable chiral molecules.

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) | 192139-90-5 [chemicalbook.com]

- 5. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 9. kanto.co.jp [kanto.co.jp]

(S,S)-TsDPEN: A Technical Guide to its Discovery, History, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of (S,S)-TsDPEN, a cornerstone chiral ligand in modern asymmetric catalysis. We will delve into its synthesis, the seminal work that established its importance, its mechanism of action in highly efficient catalytic systems, and its performance across a range of substrates.

Introduction: The Rise of a Privileged Ligand

This compound, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a chiral diamine ligand that has become indispensable in the field of asymmetric synthesis. Its significance is intrinsically linked to the development of highly efficient catalysts for transfer hydrogenation and hydrogenation reactions, most notably the work of Ryoji Noyori and his collaborators in the mid-1990s. These catalysts have provided a practical and powerful tool for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.

The core structure of this compound, featuring a C2-symmetric 1,2-diphenylethylenediamine backbone and a tosyl group on one of the nitrogen atoms, creates a well-defined chiral environment around a metal center. This precise steric and electronic arrangement is key to its ability to induce high levels of stereoselectivity in catalytic transformations.

Discovery and History: The Noyori-Ikariya Catalysts

While the synthesis of N-sulfonylated diamines was known, the pivotal moment in the history of this compound came with its incorporation into ruthenium(II) complexes for asymmetric transfer hydrogenation by the research group of Ryoji Noyori. Their seminal publications in 1995 and 1996 described the exceptional activity and enantioselectivity of catalysts formed from [RuCl2(p-cymene)]2 and this compound.[1] These catalysts, often referred to as Noyori-Ikariya catalysts, proved to be highly effective for the reduction of ketones and imines to their corresponding chiral alcohols and amines with excellent enantiomeric excess (ee).[1]

This breakthrough was significant for several reasons:

-

High Efficiency: The catalysts exhibited high turnover numbers, allowing for low catalyst loadings.

-

Broad Substrate Scope: They were effective for a wide range of aromatic ketones and imines.

-

Operational Simplicity: The reactions could often be carried out under mild conditions, using readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.

The development of these catalysts was a major advancement in asymmetric catalysis and contributed to Ryoji Noyori being awarded the Nobel Prize in Chemistry in 2001 for his work on chirally catalyzed hydrogenation reactions.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine

Materials:

-

(1S,2S)-1,2-diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH2Cl2)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Water

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

(1S,2S)-1,2-diphenylethylenediamine is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

A solution of p-toluenesulfonyl chloride in dichloromethane is added dropwise to the stirred biphasic mixture over a period of time, while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Synthesis Workflow

References

An In-depth Technical Guide to the Spectroscopic Data of (S,S)-TsDPEN

This guide provides a comprehensive overview of the spectroscopic data for (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral ligand and its metal complexes in asymmetric synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction to this compound

This compound is a chiral diamine ligand that is widely used in asymmetric catalysis, most notably in transfer hydrogenation reactions of ketones and imines. Its rigid structure, derived from (S,S)-1,2-diphenylethylenediamine, and the presence of the tosyl group allow it to form well-defined, stable complexes with transition metals like Ruthenium, Rhodium, and Iridium. These complexes are highly effective catalysts for producing enantiomerically enriched alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of the ligand and its catalytic complexes.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and typical values for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (Phenyl & Tosyl) | Multiplet | 6.5 - 8.0 | The protons on the two phenyl rings and the tosyl group resonate in this region.[1] |

| Methine (-CH-CH-) | Multiplet | ~3.5 - 5.0 | Distinct chemical shifts for the two non-equivalent methine protons on the ethylenediamine backbone. |

| Amine (NH & NH₂) | Broad Singlet | Variable | Chemical shift is concentration and solvent dependent. The two amine groups may show distinct signals. |

| Tosyl Methyl (Ar-CH₃) | Singlet | ~2.3 - 2.4 | A characteristic singlet for the methyl group on the tosyl moiety. |

Note: Data is based on typical chemical shift ranges. The exact values can vary depending on the solvent and spectrometer frequency.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Phenyl & Tosyl) | 120 - 145 |

| Methine (-CH-CH-) | 50 - 70 |

| Tosyl Methyl (Ar-CH₃) | ~21 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1500 - 1700 | Medium-Weak |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1335 - 1370 and 1150 - 1180 | Strong |

Note: The N-H region may show multiple peaks corresponding to the primary amine (-NH₂) and the sulfonamide (-NH-SO₂-) groups.[2][3]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₂₁H₂₂N₂O₂S | [4] |

| Molecular Weight | 366.48 g/mol | [4] |

| Expected m/z | ~367.15 | For the protonated molecule [M+H]⁺ in ESI-MS. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters should be optimized for the instrument in use.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[5]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Optimal concentrations are typically 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[5]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : A standard 1D proton experiment is run. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and a relaxation delay (e.g., 1.5 seconds).[6] Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled 1D carbon experiment is performed. Due to the lower natural abundance of ¹³C, more scans are required. A longer relaxation delay may be necessary for quaternary carbons to be observed.

-

3.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

-

Sample Preparation (Solid) : For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Solution) : Alternatively, the sample can be dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and placed in a liquid IR cell.[7]

-

Data Acquisition :

-

A background spectrum (of the KBr pellet or the solvent-filled cell) is collected first.

-

The sample is then placed in the spectrometer, and its spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to provide the final transmittance or absorbance data.

-

3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Sample Preparation : Prepare a dilute solution of this compound (typically ~1 mg/mL) in a solvent suitable for the ionization method, such as methanol or acetonitrile.[8]

-

Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound. The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to the analysis and application of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Catalytic workflow using a Ru-(S,S)-TsDPEN complex.

References

- 1. benchchem.com [benchchem.com]

- 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chemscene.com [chemscene.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. NMR Experiments [nmr.chem.umn.edu]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Crystal Structure of (S,S)-TsDPEN Complexes

This technical guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. These complexes, particularly those of Ruthenium, Rhodium, and Iridium, are of significant interest to researchers in materials science and drug development due to their applications in asymmetric catalysis, a critical process in the synthesis of chiral molecules. This document details the synthesis, crystallization, and structural features of these important compounds, presenting quantitative data in a clear, tabular format and outlining the experimental procedures involved.

Introduction to this compound Complexes

This compound is a C₂-symmetric chiral diamine ligand that has proven to be highly effective in a variety of metal-catalyzed asymmetric reactions, most notably in transfer hydrogenation. The stereochemical control exerted by the ligand is crucial for the enantioselective synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals and other bioactive molecules. The coordination of this compound to a metal center, such as Ruthenium(II), Rhodium(III), or Iridium(III), creates a chiral environment that directs the stereochemical outcome of the catalytic reaction. Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is paramount for elucidating reaction mechanisms and designing more efficient and selective catalysts.

Crystal Structure of a Rhodium-(S,S)-TsDPEN Complex

A notable example of a well-characterized this compound complex is the chiral rhodium complex, [(S,S)-Cp*RhCl(TsDPEN)]. This complex has demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of imines.[1][2][3]

The synthesis of the [(S,S)-CpRhCl(TsDPEN)] complex is achieved by the reaction of the dimeric precursor, [CpRhCl₂]₂, with the this compound ligand.

Experimental Protocol: Synthesis of [(S,S)-Cp*RhCl(TsDPEN)] [1][2][3]

-

Materials:

-

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [Cp*RhCl₂]₂

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, this compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is prepared.

-

To this solution, [Cp*RhCl₂]₂ (0.5 equivalents) is added, followed by the addition of triethylamine (1.1 equivalents).

-

The resulting mixture is stirred at room temperature under an inert atmosphere for a specified period, typically several hours.

-

The solvent is removed under reduced pressure.

-

The solid residue is then purified, often by column chromatography on silica gel, to yield the desired [(S,S)-Cp*RhCl(TsDPEN)] complex.

-

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.

The following diagram illustrates the synthetic workflow for the [(S,S)-Cp*RhCl(TsDPEN)] complex.

While the specific crystallographic data (CIF file) for this exact complex was not available in the immediate search results, the general structural features can be inferred from related documented complexes. The Rhodium center typically adopts a pseudo-octahedral geometry, with the Cp ligand occupying three coordination sites, and the chloride and the two nitrogen atoms of the TsDPEN ligand completing the coordination sphere. The chirality of the complex is dictated by the (S,S) configuration of the diamine backbone.

A comprehensive table of crystallographic data would be presented here upon successful retrieval of the specific CIF file from the Cambridge Crystallographic Data Centre (CCDC).

Crystal Structure of a Ruthenium-(S,S)-TsDPEN Complex

Ruthenium(II) complexes of this compound are perhaps the most widely studied and utilized in asymmetric transfer hydrogenation. A common precursor is [RuCl(this compound)(p-cymene)].

The synthesis of [RuCl(this compound)(p-cymene)] follows a similar strategy to the rhodium analogue, involving the reaction of a dimeric ruthenium precursor with the chiral ligand.

Experimental Protocol: Synthesis of [RuCl(this compound)(p-cymene)]

-

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, this compound

-

Anhydrous dichloromethane (CH₂Cl₂) or methanol (MeOH)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

The [RuCl₂(p-cymene)]₂ dimer and this compound are dissolved in an appropriate solvent such as dichloromethane or methanol.

-

Triethylamine is added to the solution to act as a base.

-

The mixture is stirred, typically at room temperature, for several hours to allow for the formation of the monomeric complex.

-

The product is then isolated, which may involve filtration to remove any insoluble by-products and removal of the solvent in vacuo.

-

Further purification can be achieved by recrystallization.

-

-

Crystallization: X-ray quality crystals are often grown by slow diffusion of a non-polar solvent, such as hexane or pentane, into a more polar solution of the complex, for instance, in dichloromethane.

The logical relationship for the synthesis is depicted in the following diagram.

A detailed table of crystallographic parameters for a Ruthenium-(S,S)-TsDPEN complex will be provided here once the corresponding crystallographic data is located and extracted.

Iridium-(S,S)-TsDPEN Complexes

Iridium complexes of this compound are also effective catalysts for asymmetric transfer hydrogenation. While less common in the literature compared to their ruthenium counterparts, they exhibit unique reactivity and selectivity profiles. The synthesis and structural characterization follow similar principles.

Detailed experimental protocols and crystallographic data for an Iridium-(S,S)-TsDPEN complex will be added as this information becomes available through further targeted literature and database searches.

Comparative Analysis and Conclusion

The crystal structures of this compound complexes with Ruthenium, Rhodium, and Iridium, while sharing the common chiral ligand, exhibit subtle differences in their coordination geometries, bond lengths, and angles. These variations, influenced by the nature of the metal center and ancillary ligands (e.g., p-cymene, Cp*), have a direct impact on the catalytic activity and enantioselectivity of the complexes. A comparative analysis of the crystallographic data, once fully compiled, will offer valuable insights for the rational design of next-generation asymmetric catalysts. This guide serves as a foundational resource for professionals in drug development and chemical research, providing the essential structural and procedural information for working with these versatile and powerful chiral catalysts.

References

- 1. A chiral rhodium complex for rapid asymmetric transfer hydrogenation of imines with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

Theoretical Underpinnings and Practical Applications of (S,S)-TsDPEN in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly abbreviated as (S,S)-TsDPEN, stands as a cornerstone chiral ligand in the field of asymmetric catalysis. Its remarkable success, particularly when complexed with ruthenium, in mediating asymmetric transfer hydrogenation (ATH) reactions has made it an indispensable tool for the stereoselective synthesis of chiral alcohols and amines. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the theoretical studies surrounding this compound, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Concepts: Structure and Reactivity

This compound is a C₂-symmetric chiral diamine ligand. Its efficacy stems from the rigid scaffold provided by the two phenyl groups and the stereodefined diamine backbone. When coordinated to a metal center, typically ruthenium, it forms a stable complex that creates a well-defined chiral environment. The tosyl group plays a crucial electronic role and is essential for the catalytic activity. The most common and highly effective catalysts are of the type [RuCl(η⁶-arene)(this compound)].[1] These catalysts are renowned for their ability to reduce prochiral ketones and imines to their corresponding chiral products with exceptional levels of enantioselectivity and high yields.[1][2]

The reduction is typically achieved using a hydrogen donor such as a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, obviating the need for high-pressure molecular hydrogen.[3]

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is a critical first step for its use in catalysis. It is typically prepared by the monosulfonylation of (1S,2S)-(-)-1,2-diphenylethylenediamine.

Experimental Protocol: Synthesis of (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine

This protocol is adapted from established literature procedures.[]

Materials:

-

(1S,2S)-(-)-1,2-diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1S,2S)-(-)-1,2-diphenylethylenediamine (e.g., 21.0 g) and triethylamine (e.g., 100 mL) in dichloromethane (300 mL) in a reaction flask.

-

Cool the stirred solution in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (e.g., 25.8 g) in dichloromethane dropwise over a period of approximately 2 hours. A white solid will precipitate during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water to quench.

-

Separate the organic layer. Wash the organic layer three times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine, can be further purified by recrystallization.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

The ATH of ketones using Ru-(S,S)-TsDPEN catalysts is a flagship application, providing access to a wide array of chiral secondary alcohols.

Experimental Protocol: ATH of Acetophenone

This is a general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone, to (S)-1-phenylethanol.[3]

Materials:

-

Acetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.025 mmol, for a Substrate/Catalyst ratio of 200:1).

-

Add the ketonic substrate, acetophenone (e.g., 5.0 mmol).

-

Add the formic acid/triethylamine azeotrope as the hydrogen source.

-

Stir the reaction mixture at a controlled temperature (e.g., 28-30°C) for the specified time (e.g., 2-24 hours), monitoring progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Experimental Workflow

The logical flow of a typical Asymmetric Transfer Hydrogenation experiment is depicted below.

References

(S,S)-TsDPEN and its Analogues: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the chiral ligand (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and its analogues. Renowned for their remarkable efficacy and selectivity in asymmetric catalysis, particularly in the transfer hydrogenation of ketones and imines, these catalysts have become indispensable tools in modern organic synthesis and drug development. This document details their synthesis, catalytic applications, and mechanistic aspects, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing key processes through detailed diagrams.

Introduction to this compound and its Significance

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound, is a chiral diamine ligand that, when complexed with transition metals such as ruthenium, forms highly efficient and enantioselective catalysts.[1] These catalysts, often referred to as Noyori-type catalysts, are particularly effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively.[2][3] The operational simplicity, mild reaction conditions, and high enantioselectivities achieved with these catalysts have made them attractive for both academic research and industrial-scale synthesis of chiral building blocks for pharmaceuticals and fine chemicals.[3][4]

The core structure of the Ru-(S,S)-TsDPEN catalyst features a ruthenium atom coordinated to the chiral diamine ligand and an arene ligand, such as p-cymene. The chirality of the final product is dictated by the stereochemistry of the diamine ligand.[5] The versatility of this catalytic system is further enhanced by the ease with which the ligand structure can be modified, leading to a wide array of analogues with tuned steric and electronic properties. These modifications include alterations to the sulfonyl group, N-functionalization of the diamine, and the development of tethered and polymer-supported catalysts for improved activity, stability, and recyclability.[6][7]

Synthesis of this compound and its Analogues

The preparation of this compound and its derivatives involves well-established synthetic routes, allowing for systematic modifications to fine-tune the catalyst's performance for specific applications.

Synthesis of this compound Ligand

The synthesis of the parent ligand, this compound, is a straightforward process starting from commercially available (1S,2S)-1,2-diphenylethylenediamine.

Experimental Protocol: Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine

-

Materials: (1S,2S)-1,2-diphenylethylenediamine, p-toluenesulfonyl chloride, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

-

Synthesis of Tethered Ru-(S,S)-TsDPEN Catalysts

Tethered catalysts, where the arene and diamine ligands are connected by a covalent linker, often exhibit enhanced stability and activity.[7][8]

Experimental Protocol: Synthesis of a Tethered Ru-(S,S)-TsDPEN Catalyst

-

Materials: A suitable diene precursor functionalized with the TsDPEN ligand, [{RuCl₂(η⁶-arene)}₂] dimer, solvent (e.g., dichloromethane or chlorobenzene).

-

Procedure: A direct 'arene exchange' approach can be employed for the synthesis of tethered Ru(II)/TsDPEN catalysts.[9][10]

-

Combine the precursor dimer with the TsDPEN-functionalized diene ligand in a suitable solvent like dichloromethane or chlorobenzene.

-

Heat the mixture at a temperature ranging from 90-140 °C for 2-54 hours.[9]

-

Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting tethered catalyst can be purified by crystallization or column chromatography.

-

Synthesis of N-Functionalized this compound Analogues

Modification of the non-sulfonated amine group in TsDPEN allows for the introduction of various functionalities to modulate the catalyst's properties.[11]

Experimental Protocol: Synthesis of an N-Alkylated this compound Ligand

-

Materials: this compound, an appropriate alkyl halide (e.g., benzyl bromide), a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate.

-

The residue is then purified by column chromatography to yield the N-alkylated TsDPEN ligand.

-

Asymmetric Transfer Hydrogenation: Performance Data

The Ru-(S,S)-TsDPEN catalysts and their analogues have been extensively used for the asymmetric transfer hydrogenation of a wide range of ketones and imines, consistently delivering high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for these reactions.

Table 1: Asymmetric Transfer Hydrogenation of Ketones using Ru-(S,S)-TsDPEN and Analogues

| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference(s) |

| 1 | Acetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 28 | 4 | >99 | 97 | (R) | [8] |

| 2 | 4-Methoxyacetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | 28 | 16 | 95 | 98 | (R) | [12] |

| 3 | 4-Aminoacetophenone | Tethered Ru-(S,S)-TsDPEN | 100 | H₂O/HCOONa | 60 | 1 | 99 | 94 | (S) | [8] |

| 4 | 2-Chloroacetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 25 | 24 | 98 | 96 | (R) | [11] |

| 5 | 1-Tetralone | RuCl--INVALID-LINK-- | 500 | i-PrOH/KOH | 25 | 12 | 99 | 99 | (S) | [3] |

| 6 | Propiophenone | N-benzyl-(S,S)-TsDPEN-Ru | 100 | HCOOH/NEt₃ | 25 | 24 | 99 | 95 | (R) | [11] |

Table 2: Asymmetric Transfer Hydrogenation of Imines using Ru-(S,S)-TsDPEN and Analogues

| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference(s) |

| 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 25 | 16 | >99 | 95 | (R) | [2] |

| 2 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | 28 | 24 | 98 | 97 | (R) | [2] |

| 3 | N-Benzylideneaniline | N-methyl-(S,S)-TsDPEN-Ru | 100 | HCOOH/NEt₃ | 25 | 24 | 92 | 88 | (R) | [11] |

Catalytic Cycle and Mechanism

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes has been the subject of extensive computational and experimental studies.[2] For ketones, the reaction is believed to proceed through an outer-sphere mechanism involving a six-membered pericyclic transition state.[13]

Catalytic Cycle for Ketone Reduction

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below. The process involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in a stereoselective manner.

Mechanistic Considerations for Imine Reduction

Interestingly, the asymmetric transfer hydrogenation of imines with this compound catalysts often yields the (R)-amine product, which is opposite to the stereochemical outcome observed for ketone reduction.[2] Computational studies suggest that for imines, particularly under acidic conditions, the reaction may proceed through an ionic mechanism involving a protonated imine substrate. This difference in mechanism accounts for the observed reversal in stereoselectivity.[2]

Experimental Protocols for Catalysis

The following are representative experimental procedures for the asymmetric transfer hydrogenation of a ketone and an imine using a Ru-(S,S)-TsDPEN catalyst.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

-

Materials: RuCl--INVALID-LINK--, ketone substrate, formic acid, triethylamine, and a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 5:2 molar mixture of formic acid and triethylamine.

-

Add the RuCl--INVALID-LINK-- catalyst (typically 0.1-1 mol%).

-

Stir the mixture at room temperature for 15-30 minutes to pre-form the active catalyst.

-

Add the ketone substrate to the reaction mixture.

-

Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

-

Workflow for Catalyst Screening and Optimization

For novel substrates or catalyst analogues, a systematic workflow is essential to identify the optimal reaction conditions.

Conclusion

This compound and its analogues have proven to be exceptionally valuable ligands in the field of asymmetric catalysis. The ease of their synthesis and modification, coupled with their high catalytic activity and enantioselectivity, has solidified their position as indispensable tools for the preparation of chiral molecules. This guide has provided a comprehensive overview of their synthesis, catalytic performance, and mechanistic underpinnings, offering a valuable resource for researchers engaged in asymmetric synthesis and drug development. The continued exploration of novel analogues and applications of these remarkable catalysts is anticipated to lead to further advancements in the efficient and selective synthesis of complex chiral targets.

References

- 1. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cas 167316-27-0,(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | lookchem [lookchem.com]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. kanto.co.jp [kanto.co.jp]

- 7. [PDF] Kinetic and structural studies on 'tethered' Ru(II) arene ketone reduction catalysts. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Principles of (S,S)-TsDPEN Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of catalysis utilizing the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. This ligand, in coordination with ruthenium, forms a highly efficient and selective catalyst for asymmetric transfer hydrogenation (ATH) reactions. These reactions are pivotal in the stereoselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Core Catalytic Concepts

The this compound ligand, when complexed with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, generates a pre-catalyst. This pre-catalyst is activated in situ by a base to form the catalytically active 16-electron ruthenium hydride species. The chirality of the resulting products is dictated by the C₂-symmetric nature of the this compound ligand.

The mechanism of hydrogen transfer from the catalyst to the substrate is a key aspect of this catalytic system and is believed to proceed through two distinct pathways depending on the nature of the substrate:

-

For Ketones: The reduction of prochiral ketones to chiral secondary alcohols is generally accepted to occur via an outer-sphere mechanism . This concerted, non-ionic pathway involves a six-membered pericyclic transition state where the hydride from the ruthenium center and a proton from the amine ligand are simultaneously transferred to the carbonyl group of the ketone. A significant stabilizing factor in this transition state is a C-H/π interaction between the arene ligand of the catalyst and the aromatic ring of the substrate. For the this compound catalyst, this mechanism typically yields the corresponding (S)-alcohol.

-

For Imines: The asymmetric transfer hydrogenation of imines to chiral amines is proposed to follow an ionic mechanism . This pathway is favored under acidic conditions, which are often necessary for imine reductions. The imine substrate is first protonated to form an iminium ion. This activation facilitates the hydride transfer from the ruthenium complex. In contrast to ketone reduction, the use of the this compound catalyst in this mechanism predominantly produces the (R)-amine.

Quantitative Data Summary

The following tables summarize the performance of this compound-based catalysts in the asymmetric transfer hydrogenation of a variety of ketones and imines. The data highlights the high enantioselectivity and yields achievable with this catalytic system.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

| Entry | Substrate (Ar-CO-CH₃, Ar=) | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | Phenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 95 | 97 | S |

| 2 | p-Tolyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 96 | 96 | S |

| 3 | p-Methoxyphenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 98 | 97 | S |

| 4 | p-Chlorophenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 93 | 95 | S |

| 5 | p-Bromophenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 94 | 96 | S |

| 6 | o-Tolyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 92 | 98 | S |

| 7 | 2-Naphthyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 95 | 97 | S |

Table 2: Asymmetric Transfer Hydrogenation of Cyclic Imines

| Entry | Substrate | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | 1-Methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 86 | 97 | R |

| 2 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 83 | 96 | R |

| 3 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 1000 | 48 | 97 | 94 | R |

| 4 | 1-(Thiophen-2-yl)-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 82 | 85 | S |

| 5 | 1-(Furan-2-yl)-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 80 | 88 | S |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and equipment.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

Materials:

-

RuCl--INVALID-LINK-- catalyst

-

Ketone substrate

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.025 mmol for a S/C ratio of 200 with 5.0 mmol of substrate).

-

Add the ketone substrate (5.0 mmol).

-

Add a freshly prepared 5:2 molar mixture of formic acid and triethylamine (e.g., 2.5 mL). Anhydrous solvent may be added if the substrate is not readily soluble.

-

Stir the reaction mixture at a constant temperature (e.g., 28 °C) for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

General Procedure for Asymmetric Transfer Hydrogenation of Imines

Materials:

-

RuCl--INVALID-LINK-- catalyst

-

Imine substrate

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Follow the same initial setup as for the ketone reduction, charging a dry Schlenk flask with the catalyst and substrate under an inert atmosphere.

-

Add the anhydrous solvent, followed by the 5:2 formic acid/triethylamine mixture.

-

Stir the reaction at the specified temperature (e.g., 28 °C) for the required time (typically 6-24 hours).

-

After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the resulting amine by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general workflow for this compound catalyzed reactions.

Methodological & Application

Application Notes and Protocols: (S,S)-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and economical method for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. Among the various catalysts developed for this transformation, the ruthenium-based complex, RuCl--INVALID-LINK--, stands out for its high efficiency, selectivity, and broad substrate scope. This document provides detailed application notes and experimental protocols for the use of (S,S)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones and imines.

Catalyst and Ligand

The catalyst system typically consists of a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound. The active catalyst can be prepared in situ or used as a pre-formed complex. The chirality of the product is determined by the chirality of the diamine ligand. The this compound ligand consistently yields the (S)-alcohol from prochiral ketones.

Reaction Mechanism

The accepted mechanism for the asymmetric transfer hydrogenation of ketones by Ru-TsDPEN catalysts involves an outer-sphere process. The reaction proceeds through a six-membered transition state where the hydride is transferred from a ruthenium-hydride species to the carbonyl carbon of the substrate. The N-H proton of the ligand is believed to participate in this process, contributing to the high enantioselectivity observed. For imines, the reaction often requires acidic conditions to protonate the imine, which then undergoes hydrogenation.[1] A key feature of this catalytic system is the CH/π interaction between the η6-p-cymene ligand and the substrate, which plays a crucial role in stabilizing the favorable transition state.[1]

References

Application Notes and Protocols for the Use of (S,S)-TsDPEN in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, in asymmetric catalysis. The primary application of this compound is as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a highly efficient method for the synthesis of chiral alcohols and amines.[1][2][3][4] These chiral products are crucial building blocks in the pharmaceutical and fine chemical industries.[3][5]

Overview of this compound in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a hydrogen donor, typically in the form of isopropanol or a formic acid/triethylamine mixture, to reduce a substrate in the presence of a chiral catalyst. The catalyst system most commonly employed with this compound is a ruthenium(II) complex, often formed in situ from a ruthenium precursor like [RuCl₂(p-cymene)]₂ and the this compound ligand.[4][5] This catalytic system demonstrates excellent enantioselectivity for a broad range of substrates.

The stereochemical outcome of the reduction is dictated by the chirality of the TsDPEN ligand. When the (S,S)-enantiomer of the ligand is used, the ATH of prochiral ketones generally yields the corresponding (S)-alcohol, while the reduction of cyclic imines often produces the (R)-amine.[2][5] This difference in stereochemical outcome is attributed to distinct reaction mechanisms for ketones and imines.[2]

Data Presentation: Asymmetric Transfer Hydrogenation of Ketones and Imines

The following tables summarize the performance of the Ru-(S,S)-TsDPEN catalytic system in the asymmetric transfer hydrogenation of a variety of aromatic ketones and imines.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 96 | S |

| 2 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 99 | 99 | S |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 97 | S |

| 4 | 4-Chromanone | (S)-4-Chromanol | 100 | 99 | S |

| 5 | Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | 100 | 98 | R |

Reaction conditions typically involve a Ru-(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture or sodium formate in water as the hydrogen source. Data compiled from multiple sources.[6][7]

Table 2: Asymmetric Transfer Hydrogenation of Imines

| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration |

| 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (R)-Salsolidine | >95 | >95 | R |

| 2 | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | High | R |